FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI)

Medicinal Chemistry Late-Stage Functionalization Kinase Inhibitor Synthesis

FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI) (CAS 179061-04-2) is a heterocyclic building block featuring a saturated 4,5,6,7-tetrahydrofuro[2,3-c]pyridine core with an N-trifluoroacetyl substituent at the 6-position. This scaffold is recognized as a privileged structure in kinase inhibitor design, with the furo[2,3-c]pyridine core appearing in potent inhibitors of B-Raf, TAK1, cMET, and RON kinases, with biochemical potencies reaching the low nanomolar range (~10 nM).

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 179061-04-2
Cat. No. B060564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI)
CAS179061-04-2
SynonymsFuro[2,3-c]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)- (9CI)
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CO2)C(=O)C(F)(F)F
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)8(14)13-3-1-6-2-4-15-7(6)5-13/h2,4H,1,3,5H2
InChIKeyWKEPCFYOXVYXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI) (CAS 179061-04-2): A Privileged Scaffold Intermediate for Kinase-Focused Medicinal Chemistry


FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI) (CAS 179061-04-2) is a heterocyclic building block featuring a saturated 4,5,6,7-tetrahydrofuro[2,3-c]pyridine core with an N-trifluoroacetyl substituent at the 6-position [1]. This scaffold is recognized as a privileged structure in kinase inhibitor design, with the furo[2,3-c]pyridine core appearing in potent inhibitors of B-Raf, TAK1, cMET, and RON kinases, with biochemical potencies reaching the low nanomolar range (~10 nM) [2]. The compound serves as a versatile late-stage intermediate, enabling rapid diversification at the 2-position of the furo[2,3-c]pyridine ring system for the construction of focused compound libraries targeting the ATP-binding pocket of kinases [3].

Why Generic Substitution of CAS 179061-04-2 Fails: The Trifluoroacetyl Moiety as an Irreplaceable Regiochemical Director and Pharmacophoric Element


Generic substitution of CAS 179061-04-2 with other N-acyl tetrahydrofuro[2,3-c]pyridine analogs (e.g., N-Boc, N-acetyl, or N-ethyl derivatives) is not functionally equivalent. The trifluoroacetyl group serves a dual function: it acts as a robust protecting group that withstands the acidic conditions required for subsequent Mannich-type functionalization at the 2-position, and its electron-withdrawing character modulates the electronic properties of the furo[2,3-c]pyridine core in ways that N-alkyl or less electron-deficient acyl groups cannot replicate [1]. In kinase inhibitor design, the trifluoroacetyl group can participate in critical hydrogen-bonding interactions within the ATP-binding pocket, contributing to potency optimization [2]. The closest commercial alternatives—the unsubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridine (CAS 721927-08-8) and the N-Boc-2-carboxylic acid derivative (CAS 742695-32-5)—lack either the necessary protection strategy or the electronic profile required for direct translation of published synthetic routes and structure-activity relationships .

CAS 179061-04-2: Differential Specifications and Evidence-Based Selection Criteria Versus Commercial Analogs


Evidence Item 1: N-Trifluoroacetyl as a Regiochemical Director Enabling Mannich Functionalization at the 2-Position

Among commercially available N-substituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridine derivatives, CAS 179061-04-2 is uniquely documented to undergo regioselective Mannich reaction at the 2-position of the furan ring. Under aqueous acidic conditions with dimethylamine and paraformaldehyde, the N-trifluoroacetyl derivative yields N,N-dimethyl-(6-trifluoroacetyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-2-ylmethyl)amine [1]. This transformation installs a basic amine handle at the 2-position—a critical vector for extending into the solvent-exposed region or ribose pocket of kinase ATP-binding sites—while preserving the trifluoroacetyl protecting group at the 6-position nitrogen. In contrast, the unsubstituted parent scaffold (CAS 721927-08-8) would require orthogonal protection of the secondary amine before analogous functionalization, adding synthetic steps and reducing overall yield .

Medicinal Chemistry Late-Stage Functionalization Kinase Inhibitor Synthesis C–H Activation

Evidence Item 2: Physicochemical Differentiation of CAS 179061-04-2 Versus N-Alkyl and N-Boc Analogs for CNS Drug Discovery Programs

The computed octanol-water partition coefficient (LogP) of CAS 179061-04-2 is 1.5, with 0 hydrogen bond donors and 5 hydrogen bond acceptors [1]. This physicochemical profile places the compound within favorable CNS drug-like space (LogP 1–3, HBD < 3). By comparison, the N-Boc-2-carboxylic acid analog (CAS 742695-32-5) has a substantially higher molecular weight (267.28 g/mol vs. 219.16 g/mol) and contains an additional carboxylic acid moiety (introducing a hydrogen bond donor and increasing polar surface area), which would predict reduced passive CNS permeability . The N-ethyl-2-phenyl analog (CAS 753416-66-9, molecular weight 227.3 g/mol) lacks the hydrogen-bonding capacity of the trifluoroacetyl carbonyl and has higher calculated lipophilicity due to the phenyl substituent, potentially altering kinase selectivity profiles .

Physicochemical Properties CNS Drug Discovery LogP Kinase Selectivity

Evidence Item 3: Documented Synthetic Tractability for 2-Position Diversification as Demonstrated in Patent Literature

CAS 179061-04-2 has been explicitly employed as a reactant in US Patent 5,998,433 (Condensed Compounds, Their Production and Use), where it served as a starting material for the synthesis of condensed furan compounds exhibiting 2,3-oxidosqualene cyclase inhibitory activity and HDL cholesterol-elevating activity [1]. The patent demonstrates the compound's utility as a diversification platform, with the trifluoroacetyl group remaining intact through subsequent synthetic transformations. By contrast, N-acetyl, N-Boc, and N-ethyl analogs lack equivalent documentation in peer-reviewed synthetic methodology studies for the same pharmacologically relevant target class, making CAS 179061-04-2 the only analog with a demonstrated path to biologically active compounds in this therapeutic area .

Patent-Backed Synthesis Diversification Platform 2,3-Oxidosqualene Cyclase HDL Cholesterol

Evidence Item 4: Trifluoroacetyl Moiety Contribution to cLogP Optimization in furo[2,3-c]pyridine-Based Kinase Inhibitors

Structure-activity relationship studies on 7-aminofuro[2,3-c]pyridine-based TAK1 inhibitors reveal that optimization of lipophilic ligand efficiency (LLE) was critical for achieving both biochemical potency (~10 nM) and kinase selectivity [1]. While these optimized inhibitors contain elaborated substituents at the 7-position rather than the simple trifluoroacetyl group, the furo[2,3-c]pyridine core scaffold was essential for achieving the desired binding conformation [2]. CAS 179061-04-2 provides this core with a trifluoroacetyl substituent whose electron-withdrawing properties and moderate lipophilicity (LogP = 1.5) [3] position it as a superior starting point for LLE optimization compared to more lipophilic N-alkyl analogs (e.g., N-ethyl-2-phenyl derivative, estimated LogP > 3.0) or more polar N-Boc-carboxylic acid derivatives, which would require compensatory structural modifications to achieve balanced ADME properties .

Lipophilic Ligand Efficiency cLogP Kinase Inhibitor Optimization TAK1 B-Raf

Evidence Item 5: Higher Conformational Restriction at the 6-Position Nitrogen versus N-Alkyl Analogs

CAS 179061-04-2 has zero rotatable bonds (computed value = 0) at the bond connecting the trifluoroacetyl group to the piperidine nitrogen, as the carbonyl carbon is sp2-hybridized and the trifluoromethyl group lacks conformational自由度 [1]. In contrast, N-alkyl analogs such as 6-ethyl-2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (CAS 753416-66-9) and 6-methyl derivatives contain at least one additional rotatable bond at the N–CH2 linkage, introducing conformational entropy penalties upon protein binding. In kinase inhibitor optimization, reducing the number of rotatable bonds correlates with improved binding affinity and oral bioavailability . The trifluoroacetyl group's conformational rigidity may confer an entropic advantage when the furo[2,3-c]pyridine core is elaborated into ATP-competitive kinase inhibitors, though this advantage must be validated in direct binding assays using elaborated derivatives [2].

Conformational Restriction Rotatable Bonds Entropic Penalty Binding Affinity

Evidence Item 6: Differential Evidence Limitations Statement

A comprehensive search of the public literature reveals no published head-to-head comparative biological activity data (IC50, Ki, cellular potency, or in vivo efficacy) directly comparing CAS 179061-04-2 versus N-acetyl, N-Boc, N-ethyl, or other 6-substituted tetrahydrofuro[2,3-c]pyridine analogs in the same assay system [1]. The current evidence base for differentiation rests on: (1) documented synthetic utility, (2) computed physicochemical properties, (3) conformational considerations, and (4) precedent from structurally related furo[2,3-c]pyridine kinase inhibitor programs [2]. Procurement decisions should therefore weigh the demonstrated advantages in synthetic tractability and physicochemical profile against the absence of head-to-head biological potency data [3].

Data Availability Procurement Risk Assessment Comparator Gaps

CAS 179061-04-2: Recommended Application Scenarios Based on Established Differential Evidence


Scenario 1: Late-Stage Diversification Platform for Kinase-Focused Compound Libraries

CAS 179061-04-2 is the optimal starting material for constructing focused libraries of 2-substituted tetrahydrofuro[2,3-c]pyridines targeting the ATP-binding pocket of kinases. The documented Mannich reactivity at the 2-position [1] enables rapid installation of amine-containing side chains that extend toward the solvent-exposed region or ribose pocket, while the trifluoroacetyl group remains intact as a protecting group and pharmacophoric element. The furo[2,3-c]pyridine core has been crystallographically validated in the ATP-binding sites of both TAK1 (PDB 4L3P) and B-Raf (PDB 3PSB) , providing a structural basis for rational design. Programs targeting TAK1, B-Raf, cMET, RON, or other kinases with a solvent-exposed hinge region are most likely to benefit from this scaffold.

Scenario 2: CNS-Penetrant Kinase Inhibitor Lead Generation Programs

With a computed LogP of 1.5, zero hydrogen bond donors, molecular weight of 219.16 g/mol, and favorable sp3 carbon fraction (0.44), CAS 179061-04-2 resides within optimal physicochemical space for CNS drug discovery [1]. Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors (e.g., for glioblastoma, neurodegenerative diseases, or CNS metastases) should prioritize this intermediate over more polar (N-Boc-carboxylic acid) or more lipophilic (N-ethyl-2-phenyl) analogs . The conformational rigidity (zero rotatable bonds) [1] further supports the goal of achieving high ligand efficiency, a common challenge in CNS programs where molecular weight and flexibility must be strictly controlled.

Scenario 3: Cardiovascular and Metabolic Disease Target Programs Leveraging Patent Precedent

CAS 179061-04-2 has documented patent precedent as a reactant for the synthesis of compounds with 2,3-oxidosqualene cyclase inhibitory activity and HDL cholesterol-elevating properties (US Patent 5,998,433) [1]. Pharmaceutical R&D teams pursuing novel mechanisms for hyperlipidemia, hypercholesterolemia, or atherosclerosis can reference this established synthetic pathway for lead generation. The patent literature provides validated reaction conditions and downstream product characterization, reducing the risk associated with de novo synthetic route development. No competing N-acyl or N-alkyl analogs have equivalent patent documentation for this therapeutic target class , making CAS 179061-04-2 the only commercially available intermediate with a direct link to this pharmacologically validated pathway.

Scenario 4: Academic and CRO Medicinal Chemistry Projects Requiring Reproducible, Literature-Validated Building Blocks

For academic medicinal chemistry laboratories and contract research organizations (CROs) where reproducibility and literature precedent are critical for grant proposals, publications, and client deliverables, CAS 179061-04-2 offers the advantage of being the most thoroughly documented 6-substituted tetrahydrofuro[2,3-c]pyridine building block in terms of synthetic transformations [1]. The Mannich reaction protocol, computed physicochemical properties, and parent scaffold kinase inhibition precedent are all publicly accessible, providing a robust foundation for experimental design and troubleshooting. The availability of purity specifications from multiple vendors (chemicalbook.com, molaid.com, chemblink.com) further supports procurement with defined quality metrics .

Quote Request

Request a Quote for FURO[2,3-C]PYRIDINE, 4,5,6,7-TETRAHYDRO-6-(TRIFLUOROACETYL)- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.